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Application Note

Pyruvate kinase M2 (PKM2) is a critical enzyme in the final rate-limiting step of glycolysis. In
immune cells, PKM2 plays a dual role, acting not only as a metabolic regulator but also as a
signaling molecule. PKM2 can exist in two main conformations: a highly active tetramer that
promotes efficient ATP production through glycolysis, and a less active dimer/monomer. This
dimeric form can translocate to the nucleus and function as a protein kinase, influencing the
activity of key transcription factors such as Hypoxia-Inducible Factor-1a (HIF-1a) and Signal
Transducer and Activator of Transcription 3 (STAT3). This non-canonical function of PKM2 is
pivotal in modulating immune cell activation, differentiation, and inflammatory responses.

In activated immune cells, including macrophages and T lymphocytes, PKM2 expression is
upregulated, and the enzyme predominantly shifts to its dimeric form. This metabolic
reprogramming, known as the Warburg effect, is characterized by increased aerobic glycolysis
and is essential for the rapid production of biosynthetic precursors needed for cell growth,
proliferation, and effector functions. The nuclear translocation of dimeric PKM2 in
macrophages, often stimulated by ligands like lipopolysaccharide (LPS), leads to the
transcriptional upregulation of pro-inflammatory cytokines such as Interleukin-13 (IL-1p) and
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Interleukin-6 (IL-6). In CD4+ T cells, nuclear PKM2 interacts with STAT3, promoting the
differentiation of pro-inflammatory Th17 cells, which are implicated in autoimmune diseases.

Given its central role in immunometabolism and inflammation, PKM2 has emerged as a
promising therapeutic target. Small molecule modulators that can either activate or inhibit
PKM2 are invaluable tools for immunology research and drug development.

o PKM2 Activators: Compounds like TEPP-46 and DASA-58 are allosteric activators that
stabilize the tetrameric form of PKM2. This "clamps" PKM2 in its metabolically active state in
the cytoplasm, preventing its nuclear translocation and subsequent pro-inflammatory
signaling.[1] By promoting the conversion of phosphoenolpyruvate to pyruvate, these
activators can limit the metabolic reprogramming that fuels inflammatory responses and T
cell pathogenicity.[1]

o PKM2 Inhibitors: Molecules such as Shikonin have been shown to inhibit the activity of
PKM2.[2] By targeting PKM2, these inhibitors can suppress the Warburg effect and reduce
the production of pro-inflammatory mediators in immune cells like macrophages.[2]

The use of these modulators allows researchers to dissect the distinct metabolic and signaling
roles of PKM2 in various immune cell subsets and disease models, offering potential
therapeutic strategies for a range of inflammatory and autoimmune disorders.

Quantitative Data on PKM2 Modulators
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Signaling Pathways and Experimental Workflows
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Caption: PKM2 signaling in macrophages upon LPS stimulation.
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Caption: Experimental workflow for TEPP-46 treatment of CD4+ T cells.

Experimental Protocols
In Vitro T Cell Activation and Differentiation Assay with
TEPP-46

Objective: To assess the effect of the PKM2 activator TEPP-46 on the activation, proliferation,
and differentiation of murine CD4+ T cells.

Materials:
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Murine CD4+ T cells (e.g., isolated from spleen and lymph nodes of C57BL/6 mice)

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin,
100 pg/mL streptomycin, and 50 uM [-mercaptoethanol

Anti-CD3¢ and anti-CD28 antibodies (plate-bound or bead-conjugated)
TEPP-46 (dissolved in DMSO)

Vehicle control (DMSO)

Th1 polarizing conditions: IL-12 (10 ng/mL) and anti-IL-4 (10 pg/mL)

Th17 polarizing conditions: IL-6 (20 ng/mL), TGF-f3 (1 ng/mL), anti-IL-4 (10 pg/mL), and anti-
IFN-y (10 pg/mL)

CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assay
Flow cytometry antibodies: Anti-CD4, anti-IFN-y (for Th1), anti-IL-17A (for Th17)

Cell stimulation cocktail (e.g., PMA, lonomycin) and protein transport inhibitor (e.g., Brefeldin
A) for intracellular cytokine staining

Procedure:

T Cell Isolation: Isolate naive CD4+ T cells from murine spleens and lymph nodes using a
negative selection kit according to the manufacturer's instructions.

Proliferation Assay (Optional): Label isolated T cells with CFSE according to the
manufacturer's protocol.

Cell Seeding: Seed the T cells in a 96-well plate pre-coated with anti-CD3¢ (5 pg/mL) and
soluble anti-CD28 (2 pg/mL) at a density of 1 x 10"5 cells/well.

Treatment: Add TEPP-46 to the desired final concentrations (e.g., 50 uM and 100 puM) or an
equivalent volume of DMSO vehicle control to the respective wells.[1]
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 Differentiation: For Thl or Th17 differentiation, add the respective polarizing cytokines and
antibodies to the culture medium.

e Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.
e Analysis:

o Proliferation: Harvest cells and analyze CFSE dilution by flow cytometry. A reduction in

CFSE intensity indicates cell division.

o Differentiation (Intracellular Cytokine Staining): a. Restimulate the cells for 4-6 hours with a
cell stimulation cocktail in the presence of a protein transport inhibitor. b. Harvest cells and
perform surface staining for CD4. c. Fix and permeabilize the cells using a dedicated kit. d.
Perform intracellular staining for IFN-y (Th1l) or IL-17A (Th17). e. Analyze the percentage
of cytokine-producing CD4+ T cells by flow cytometry.[4][5][6]

In Vitro Macrophage Activation Assay with Shikonin

Objective: To evaluate the effect of the PKM2 inhibitor Shikonin on pro-inflammatory cytokine

production in LPS-stimulated macrophages.

Materials:

RAW264.7 macrophage cell line

DMEM medium with 10% FBS and 1% penicillin-streptomycin

Lipopolysaccharide (LPS)

Shikonin (dissolved in DMSO)

Vehicle control (DMSO)

ELISA kits for TNF-a and IL-6

Procedure:
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Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10”5 cells/well
and allow them to adhere overnight.

Pre-treatment: Pre-treat the cells with various concentrations of Shikonin (e.g., 0.5, 1, 2 uM)
or DMSO vehicle for 1 hour.[2][7]

Stimulation: Add LPS to a final concentration of 100-250 ng/mL to all wells except the
unstimulated control.[2][7][8]

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

Supernatant Collection: Carefully collect the cell culture supernatant from each well and
centrifuge to remove any cell debris.

Cytokine Measurement: Quantify the concentration of TNF-a and IL-6 in the supernatants
using commercial ELISA kits according to the manufacturer's instructions.[9][10][11][12][13]

Assessment of PKM2 Tetramerization by Chemical
Crosslinking

Objective: To determine the oligomeric state (dimer vs. tetramer) of PKM2 in cells following

treatment with a modulator.

Materials:

Treated and untreated cell pellets

Ice-cold PBS

Disuccinimidyl suberate (DSS) crosslinker (prepare fresh in DMSO)

Quenching solution (e.g., 1 M Tris-HCI, pH 7.5)

Lysis buffer (RIPA or similar)

SDS-PAGE and Western blot reagents

Anti-PKM2 antibody

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9428403/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.926945/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9428403/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.926945/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7480124/
https://www.mpbio.com/media/document/file/manual/dest/0/8/l/1/0/08L100041-Human_IL-1B-Interleukin_1_Beta-ELISA_Kit_UM_WEB.pdf
https://www.researchgate.net/figure/L-1b-and-IL-6-concentrations-in-different-cell-culture-supernatants-HT22-cells-were_fig3_335969617
https://www.assaygenie.com/content/ELISA%20Genie/DL/HUDL01483.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011467_Human_IL1beta_ELISA_UG.pdf
https://www.advisains.id/uploads/product/document/img-1985518558.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Procedure:

Cell Harvesting: Harvest cells after treatment (e.g., with TEPP-46 or Shikonin) and wash
twice with ice-cold PBS.

Crosslinking: a. Resuspend the cell pellet in PBS. b. Add DSS to a final concentration of 0.5-
2 mM. c. Incubate the reaction mixture for 30 minutes at room temperature with gentle
rotation.[2][7]

Quenching: Stop the crosslinking reaction by adding the quenching solution and incubate for
15 minutes at room temperature.

Cell Lysis: Pellet the cells, discard the supernatant, and lyse the cells using a suitable lysis
buffer.

Western Blot: a. Determine the protein concentration of the lysates. b. Separate equal
amounts of protein by SDS-PAGE. c. Transfer the proteins to a PVYDF membrane. d. Probe
the membrane with a primary antibody against PKM2, followed by an HRP-conjugated
secondary antibody. e. Visualize the bands using a chemiluminescence detection system.
The monomer (~60 kDa), dimer (~120 kDa), and tetramer (~240 kDa) forms of PKM2 can be
distinguished by their molecular weight.

PKM2 Nuclear Translocation by Immunofluorescence

Objective: To visualize the subcellular localization of PKM2 in immune cells.

Materials:

Cells cultured on glass coverslips

Paraformaldehyde (PFA) 4% in PBS for fixation
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
Blocking buffer (e.g., 1-5% BSA in PBS)

Primary antibody: anti-PKM2
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Fluorophore-conjugated secondary antibody
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
Mounting medium

Fluorescence microscope

Procedure:

Cell Culture: Seed cells on sterile glass coverslips in a culture plate and perform treatments
as required.

Fixation: Wash cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
[14]

Permeabilization: Wash with PBS and permeabilize the cell membranes with
permeabilization buffer for 10 minutes.

Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1
hour at room temperature.

Primary Antibody Incubation: Incubate the cells with the anti-PKM2 primary antibody (diluted
in blocking buffer) overnight at 4°C.[14]

Secondary Antibody Incubation: Wash cells three times with PBS and incubate with the
fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room
temperature in the dark.

Nuclear Staining: Wash cells three times with PBS and counterstain the nuclei with DAPI for
5-10 minutes.[15]

Mounting and Visualization: Wash cells with PBS, mount the coverslips onto microscope
slides using mounting medium, and visualize using a fluorescence or confocal microscope.
Co-localization of the PKM2 signal with the DAPI signal indicates nuclear translocation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["application of PKM2 modulator 2 in immunology
research"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15576873#application-of-pkm2-modulator-2-in-
immunology-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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